tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate: is a complex organic compound that features a morpholine ring, a furan ring, and a dioxaborolane group
Preparation Methods
The synthesis of tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the dioxaborolane group through a Suzuki-Miyaura coupling reaction. The morpholine ring is then introduced via a substitution reaction. The final product is purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dioxaborolane group can be reduced to form boronic acids.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction
Scientific Research Applications
tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group, for example, can form stable complexes with other molecules, making it useful in catalysis and molecular recognition processes. The morpholine ring can interact with biological targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate These compounds share the dioxaborolane group but differ in their ring structures, which can lead to different reactivity and applications. The unique combination of the furan and morpholine rings in tert-Butyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)morpholine-4-carboxylate provides distinct properties that can be exploited in various fields .
Properties
Molecular Formula |
C19H30BNO6 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]morpholine-4-carboxylate |
InChI |
InChI=1S/C19H30BNO6/c1-17(2,3)25-16(22)21-10-11-23-14(12-21)13-8-9-15(24-13)20-26-18(4,5)19(6,7)27-20/h8-9,14H,10-12H2,1-7H3 |
InChI Key |
QTNQDLGBBMQBFU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CN(CCO3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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